
3,3,5,7-tetramethyl-2,3-dihydro-1H-indole
Description
3,3,5,7-Tetramethyl-2,3-dihydro-1H-indole is a substituted indole derivative characterized by four methyl groups at positions 3, 3, 5, and 7 of the indole ring system. The dihydroindole scaffold features a partially saturated six-membered ring, which confers unique conformational rigidity compared to fully aromatic indoles.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3,3,5,7-tetramethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-8-5-9(2)11-10(6-8)12(3,4)7-13-11/h5-6,13H,7H2,1-4H3 |
InChI Key |
LERVEOBBGKBCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CN2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Overview
3,3,5,7-Tetramethyl-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C12H17N. It is also known by synonyms such as 1368637-97-1, AKOS019068182, and EN300-1145392. Dihydroindoles, including this compound, are of interest due to their potential neuroprotective and antioxidant properties, making them useful in synthesizing new compounds with such characteristics.
Synthesis of 2,3-Dihydroindole Derivatives from 2-Oxindoles
A synthetic strategy involves obtaining 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles. This method includes the reduction of functional groups in 2-oxindole and 2-chloroindole molecules using boron hydrides, allowing for the chemoselective reduction of a nitrile group in the presence of an amide.
The initial step involves the Knoevenagel condensation of isatins with cyanoacetic acid or its esters. Isatins are synthesized from aniline precursors using the Sandmeyer method and can be modified at the indole nitrogen through alkylation. The condensation of isatins with cyanoacetic acid is performed in the presence of triethylamine.
2.2. Reduction and Decarboxylation
Two synthetic routes are used to produce (2-oxoindolin-3-yl)acetonitriles, both involving the reduction of the double bond and decarboxylation of Knoevenagel condensation products. The reduction of nitriles containing a double bond can lead to aromatization of the indole ring, but this can be avoided by having substituents at certain positions on the indole ring. Specifically, the reduction of nitriles with substituents at positions 1 and 3 of the indole ring affords stable 2,3-dihydroindoles.
Synthesis from Indole via Suzuki-Miyaura Reaction
This method involves a four-step pathway from indole that includes iodination, a Suzuki-Miyaura cross-coupling reaction, and a reduction.
- Esterification and Iodination : The indoles are esterified using sulfuric acid as a catalyst in ethanol, followed by iodination in the presence of potassium hydroxide (KOH) to yield ethyl 3-iodo-1H-indolo-2-carboxylates.
- N-Methylation : N-methylation of indole with iodomethane in the presence of sodium hydride yields the methylated product.
- Suzuki-Miyaura Cross-Coupling : A Suzuki-Miyaura reaction is performed to introduce ring A on the indole.
- Reduction : The final step involves a reduction to obtain the desired dihydroindole.
Chemical Reactions Analysis
3,3,5,7-tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
3,3,5,7-tetramethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3,5,7-tetramethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Indole Derivatives
*LogP values estimated based on substituent contributions.
†Predicted increase due to methyl groups compared to phenyl .
- Lipophilicity: The tetramethyl derivative’s LogP is estimated to exceed that of the phenyl analog due to the additive effect of nonpolar methyl groups. This contrasts with sulfonyl- and nitro-substituted indoles (e.g., compound I in ), where polar groups reduce LogP and enhance aqueous solubility.
- Spectroscopic Profiles : Methyl substituents in the tetramethyl compound would deshield adjacent aromatic carbons in ¹³C-NMR, as seen in analogs with methyl groups (δ ~47 ppm for CH₂; δ ~102–147 ppm for aromatic carbons) . Nitro or sulfonyl groups (e.g., δ ~133–147 ppm for nitro-substituted carbons ) induce distinct downfield shifts.
Structural and Crystallographic Behavior
- Crystal Packing: Unlike sulfonyl- and nitrobenzoyl-substituted indoles, which form intramolecular hydrogen bonds (e.g., C–H⋯O motifs in ), the tetramethyl derivative’s nonpolar substituents likely favor van der Waals interactions, resulting in less dense packing and lower melting points.
- Hybridization and Geometry: The dihydroindole core retains sp² hybridization at the indole nitrogen, as evidenced by bond angles in sulfonyl derivatives .
Biological Activity
3,3,5,7-tetramethyl-2,3-dihydro-1H-indole is an indole derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various pharmacological properties, including antioxidant, antibacterial, and anticancer effects. This article delves into the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C12H17N
- Molecular Weight : 175.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interactions with various biological targets. It may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, studies suggest that it can modulate oxidative stress responses and influence apoptotic pathways in cancer cells.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. The antioxidant capacity is crucial for protecting cells from damage associated with various diseases .
Antibacterial Properties
In vitro studies have demonstrated the antibacterial activity of this compound against a range of pathogenic bacteria. Its efficacy was observed in both Gram-positive and Gram-negative strains, suggesting a broad-spectrum antimicrobial potential .
Anticancer Effects
The anticancer properties of this compound have been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound can halt the cell cycle at specific phases, preventing cancer cell proliferation.
- Apoptotic Pathways : It influences the expression of apoptotic proteins and caspases involved in programmed cell death .
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
Study 2: Anticancer Activity on MCF-7 Cells
Another study investigated the anticancer effects on MCF-7 breast cancer cells. The compound showed an IC50 value of 12 µg/mL after 48 hours of treatment.
Treatment (µg/mL) | Cell Viability (%) |
---|---|
Control | 100 |
6 | 85 |
12 | 65 |
24 | 40 |
Q & A
Q. What are the recommended synthetic routes for 3,3,5,7-tetramethyl-2,3-dihydro-1H-indole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of substituted dihydroindoles typically employs Fischer indole synthesis or palladium-catalyzed cyclization (e.g., Heck reactions). For example:
- Fischer indole synthesis : React phenylhydrazine derivatives with ketones (e.g., 3,3,5,7-tetramethylcyclohexanone) under acidic conditions (HSO or HCl) to form the indole core .
- Catalytic olefination : Use palladium catalysts (e.g., Pd(OAc)) with ligands like PPh in solvents such as DMF or dichloromethane under inert atmospheres .
- Key factors : Temperature (60–120°C), solvent polarity, and catalyst loading significantly affect yields. For instance, polar aprotic solvents (DMF) enhance cyclization efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and diastereotopic protons. For example, methyl groups at C3 and C5 appear as singlets in H NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHN: Calc. 175.1361) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve steric effects of methyl groups. SHELXL’s robust algorithms handle high symmetry and twinning .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Methyl groups at C3 and C5 lower electron density at adjacent positions, directing electrophiles to C6 or C2 .
- Molecular Dynamics (MD) : Simulate steric hindrance effects. For example, bulky methyl groups reduce accessibility to C7, favoring substitutions at less hindered sites .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound derivatives?
- Methodological Answer :
-
Structural-Activity Relationship (SAR) Analysis : Compare analogs (see Table 1) to isolate substituent effects. For instance, replacing C7-methyl with halogens (Cl/F) alters binding affinity to serotonin receptors .
-
Control Experiments : Validate assay conditions (e.g., pH, solvent) to rule out false positives. Dihydroindoles may aggregate in aqueous buffers, skewing IC values .
Table 1 : Comparative Analysis of Structural Analogs
Compound Substituents Key Biological Activity Reference 3,3-Diethyl-7-methyl C3: Et; C7: Me Antimicrobial (MIC: 8 µg/mL) 5-Chloro-7-CF C5: Cl; C7: CF Anticancer (IC: 12 µM) 3,3,5,7-Tetramethyl C3/C5/C7: Me Anti-inflammatory (COX-2 inhibition)
Q. How does steric hindrance from methyl groups affect regioselectivity in reactions of this compound?
- Methodological Answer :
-
Steric Maps : Generate using software like Mercury (CCDC) to visualize crowded regions. Methyl groups at C3/C5/C7 block axial approaches, favoring equatorial attack in electrophilic substitutions .
-
Kinetic Studies : Monitor reaction rates with bulky electrophiles (e.g., iodobenzene dichloride). Reduced reactivity at C7 correlates with steric bulk (see Table 2) .
Table 2 : Reactivity of 3,3,5,7-Tetramethyl-dihydroindole in Electrophilic Substitution
Electrophile Reaction Site Yield (%) Conditions Reference HNO/HSO C6 85 0°C, 2 h I/MeCN C2 67 40°C, 5 h
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.